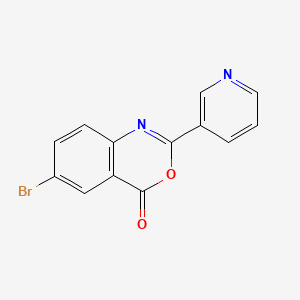

6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one is a type of aromatic ether . It is a part of the 4H-3,1-benzoxazin-4-ones family . This compound has been used in the synthesis of various derivatives .

Synthesis Analysis

The synthesis of 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one involves the design and creation of five series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines . These compounds were evaluated for their EGFR and HER2 inhibitory activity compared to Lapatinib .Molecular Structure Analysis

The molecular structure of 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one is complex. It is a part of the 4H-3,1-benzoxazin-4-ones family . The structure of this compound is related to its synthesis and its potential applications .Chemical Reactions Analysis

The chemical reactions involving 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one are complex and involve multiple steps. The reactions are part of the synthesis process and are crucial for the creation of the final product .Wissenschaftliche Forschungsanwendungen

- Application : Researchers have investigated 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi-tyrosine kinase inhibitors . Specifically, compounds derived from this structure were evaluated for their inhibitory activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Notably, compound 9d demonstrated remarkable cytotoxic efficacy against breast cancer cell lines, surpassing the activity of Lapatinib.

- Application : Compounds 13a-c, 14a-f, and 15a-e were tested for their VEGFR-2 inhibitory activity compared to Sorafenib . Notably, 13a, 14c, and 14e exhibited remarkable inhibition relative to Sorafenib. These compounds could potentially impact tumor angiogenesis.

- Application : In vitro cytotoxicity studies revealed that certain derivatives of 6-bromo-2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one showed superior efficacy against hepatocellular carcinoma (HepG2) and colorectal cancer (HCT-116) cells . For instance, compound 13a demonstrated significant cytotoxicity against HepG2 cells.

Tyrosine Kinase Inhibition

VEGFR-2 Inhibition

Cytotoxicity Against Hepatic and Colorectal Cancer Cells

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of the compound 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one are the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth and differentiation .

Mode of Action

6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one interacts with its targets, EGFR and HER2, by inhibiting their activity . This inhibition results in a decrease in the proliferation of cells that overexpress these receptors, leading to a reduction in tumor growth .

Biochemical Pathways

The compound 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one affects the EGFR and HER2 signaling pathways . By inhibiting these receptors, the compound disrupts the downstream signaling cascades, which include the PI3K/AKT and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation .

Pharmacokinetics

The pharmacokinetic properties of 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impact its bioavailability . .

Result of Action

The molecular and cellular effects of 6-Bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one’s action include a decrease in cell proliferation and an increase in cell death . Specifically, the compound has shown cytotoxic efficacy against certain cancer cell lines, such as AU-565 and MDA-MB-231 .

Eigenschaften

IUPAC Name |

6-bromo-2-pyridin-3-yl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrN2O2/c14-9-3-4-11-10(6-9)13(17)18-12(16-11)8-2-1-5-15-7-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZDQZZFAUICRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2551904.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2551905.png)

![2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride](/img/structure/B2551912.png)

![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2551915.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2551925.png)